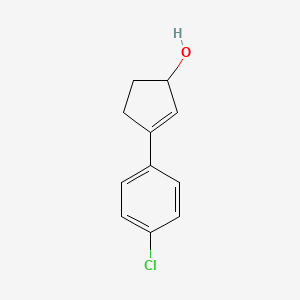

3-(4-Chlorophenyl)cyclopent-2-en-1-ol

Description

Chemical Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure and functional group arrangement. The primary name designation indicates the presence of a cyclopent-2-en-1-ol core structure, which consists of a five-membered carbon ring containing one carbon-carbon double bond between positions 2 and 3, with a hydroxyl group attached at position 1. The numerical prefix "3-" specifies the attachment point of the 4-chlorophenyl substituent to the cyclopentenyl ring system.

The structural classification places this compound within several important chemical categories. Primarily, it belongs to the cyclopentenol family, characterized by the five-membered ring containing both an alkene functional group and an alcohol moiety. Additionally, the compound can be classified as an aryl-substituted cycloalkene due to the presence of the chlorinated aromatic ring. The 4-chlorophenyl substituent introduces halogenated aromatic character to the molecule, expanding its classification to include halogenated organic compounds.

Table 1: Molecular Identifiers and Classification Data

The molecular structure exhibits specific stereochemical features related to the geometry of the cyclopentenyl ring and the spatial arrangement of the chlorophenyl substituent. The cyclopentene ring adopts a planar or near-planar conformation, facilitating optimal orbital overlap for the carbon-carbon double bond. The hydroxyl group at position 1 can exist in different orientations relative to the ring plane, potentially leading to conformational isomers with distinct energy profiles and reactivity patterns.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research efforts in cyclopentenone and cyclopentenol chemistry during the late 20th and early 21st centuries. While specific historical documentation regarding the initial discovery of this particular compound remains limited in the available literature, its development can be contextualized within the evolution of synthetic methodologies for constructing substituted cyclopentene derivatives.

The compound's registration in chemical databases and its assignment of the Chemical Abstracts Service number 1423025-95-9 indicate its formal recognition within the chemical literature sometime in the early 21st century. The systematic study of chlorinated aromatic compounds and their integration into cyclic molecular frameworks has been an active area of research for several decades, driven by their potential applications in pharmaceutical chemistry and materials science.

Contemporary research has focused on developing efficient synthetic pathways for accessing this compound and related structures. The emergence of advanced synthetic methodologies, including palladium-catalyzed reactions and modern cross-coupling techniques, has facilitated the preparation of complex cyclopentenol derivatives with specific substitution patterns. These methodological advances have contributed to the increased availability and study of compounds like this compound in research laboratories worldwide.

The compound's inclusion in commercial chemical catalogs and research databases reflects the growing recognition of its potential utility in synthetic chemistry applications. Multiple chemical suppliers now offer this compound in various quantities and purity levels, indicating established demand from the research community and the development of reliable synthetic protocols for its preparation.

Significance in Organic Chemistry and Materials Science

This compound occupies a significant position in contemporary organic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate in the construction of more complex molecular architectures, particularly in the development of biologically active compounds and advanced materials. Its bifunctional nature, containing both alcohol and alkene functionalities, enables participation in diverse chemical transformations including oxidation, reduction, substitution, and cycloaddition reactions.

The presence of the 4-chlorophenyl substituent introduces additional synthetic possibilities through various aromatic substitution reactions and cross-coupling processes. The chlorine atom serves as a versatile leaving group in nucleophilic aromatic substitution reactions and as a coupling partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings. These reaction pathways enable the systematic modification of the aromatic ring system to introduce diverse functional groups and extend the molecular framework.

Table 2: Synthetic Applications and Reaction Types

| Reaction Category | Functional Group Involved | Potential Products | Applications |

|---|---|---|---|

| Oxidation | Hydroxyl group | Cyclopentenone derivatives | Pharmaceutical intermediates |

| Cross-coupling | Aryl chloride | Extended aromatic systems | Materials chemistry |

| Nucleophilic substitution | Chlorine atom | Substituted phenyl derivatives | Drug discovery |

| Cycloaddition | Alkene moiety | Polycyclic structures | Natural product synthesis |

In materials science applications, this compound has shown potential as a building block for polymer synthesis and the development of specialized materials with tailored properties. The combination of aromatic and alicyclic structural elements provides opportunities for creating materials with unique mechanical, optical, and electronic characteristics. The hydroxyl functionality enables incorporation into polymer backbones through condensation reactions, while the aromatic chloride offers sites for further functionalization and cross-linking.

The compound's significance extends to pharmaceutical chemistry, where cyclopentenol derivatives have demonstrated various biological activities. The structural framework of this compound provides a scaffold for medicinal chemistry optimization, potentially leading to the development of new therapeutic agents. Research efforts have explored similar compounds for their potential anti-inflammatory, analgesic, and antimicrobial properties, suggesting that this particular derivative may warrant investigation for biological activity.

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11,13H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKSRCNQORYVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Reduction of Cyclopentanone Derivatives

One of the well-established approaches to prepare optically pure cyclopent-2-en-1-ol derivatives, including 3-substituted analogs, is through biocatalytic reduction of cyclopentanone precursors.

- Starting Material : Ethyl 2-oxocyclopentanecarboxylate or substituted cyclopentanones.

- Catalyst : Baker’s yeast (Saccharomyces cerevisiae) is used to reduce the keto group to the corresponding alcohol stereoselectively.

- Procedure : The yeast reduction is performed in an aqueous medium with controlled temperature (around 35°C) and time (approximately 18 hours). Sugar and mineral salts are added to support yeast metabolism.

- Outcome : This method yields chemically and optically pure cyclopentanol derivatives with high enantiomeric excess (above 80%) and good yields (~80%).

- Example : The reduction of ethyl 2-oxocyclopentanecarboxylate gave ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, which can be further transformed to cyclopent-2-en-1-ol derivatives maintaining the stereochemistry.

This biocatalytic method is advantageous for producing optically pure intermediates, which are crucial for chiral cyclopent-2-en-1-ol derivatives.

Chemical Synthesis via Nazarov-like Electrocyclization

Recent advances have demonstrated the use of high-pressure promoted Nazarov-like electrocyclization reactions for the synthesis of cyclopentenone and cyclopentenol derivatives.

- Starting Materials : Stenhouse salts derived from furfural and amines.

- Catalysts : Scandium triflate (Sc(OTf)_3) or copper(II) salts under high pressure (up to 900 MPa).

- Conditions : Reactions are typically carried out at room temperature with catalyst loadings around 10 mol %.

- Yields : The presence of a para-chlorophenyl substituent improves the yield significantly, with reported isolated yields of 68% for the p-chloro derivative.

- Mechanism : The reaction proceeds via an electrocyclization step that forms the cyclopentenone core, which can be further reduced or transformed into cyclopent-2-en-1-ol derivatives.

- Advantages : This method allows access to diverse substituted cyclopentenols with good regio- and stereoselectivity and is more sustainable due to catalyst reuse and use of biorenewable starting materials like furfural.

Multi-step Organic Synthesis from Substituted Quinazoline Derivatives (Patent Process)

A patented process describes the preparation of related chlorophenyl-substituted compounds involving multi-step organic synthesis:

- Key Steps :

- Preparation of acid chloride intermediates.

- Reaction of acid chlorides with substituted amines in solvents such as N-methyl-2-pyrrolidone at 55-60°C.

- Workup involving pH adjustment, extraction with ethyl acetate, and crystallization.

- Purification by filtration and washing with solvents like methyl cyclohexane.

- Solvents and Excipients : Use of solvents like isobutyl acetate, nitromethane, and various pharmaceutically acceptable excipients (e.g., polyvinylpyrrolidone, polyethylene glycol) to aid crystallization and purification.

- Yields and Purity : The process yields crystalline solids with melting points around 135-145°C and high purity suitable for pharmaceutical applications.

- Relevance : While this patent primarily focuses on quinazoline derivatives, the methodology for handling chlorophenyl-substituted intermediates and purification is applicable to related cyclopent-2-en-1-ol compounds.

Hydrolysis and Functional Group Transformations

Following initial synthesis, functional group transformations such as hydrolysis and methylation can be employed:

- Hydrolysis : Hydrolysis of methoxycyclopentane carboxylates using bases like Ba(OH)_2 or KOH in ethanol-water mixtures to yield cyclopentanol derivatives.

- Methylation : Reaction of hydroxy intermediates with methyl iodide in the presence of silver(I) oxide to form methoxy derivatives.

- Diastereoselectivity : These steps can influence the stereochemistry of the product, which is critical for biological activity.

- Example : Hydrolysis of ethyl (1R,2S)-2-methoxycyclopentane-carboxylate yielded mixtures of diastereomers, with characterization by ^13C NMR to confirm stereochemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The biocatalytic method is preferred when optical purity is required, as it provides stereoselective reduction under mild conditions.

- The high-pressure promoted Nazarov electrocyclization is a novel and efficient route to cyclopentenone intermediates that can be converted into cyclopent-2-en-1-ol derivatives, with enhanced yields for para-chlorophenyl substituents.

- The patented organic synthesis process emphasizes careful control of reaction conditions, solvent choice, and purification steps to obtain high-quality crystalline products.

- Functional group transformations such as hydrolysis and methylation are crucial for modifying the cyclopentene ring and installing or modifying substituents, influencing the final compound's stereochemistry and properties.

- Analytical techniques such as ^13C NMR and melting point determination are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)cyclopent-2-en-1-one.

Reduction: 3-(4-Chlorophenyl)cyclopentanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-(4-chlorophenyl)cyclopent-2-en-1-ol exhibit significant anticancer properties. A study demonstrated that derivatives of cyclopentenone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several cyclopentenone derivatives, including this compound. The results showed that these compounds inhibited the growth of breast cancer cells with IC50 values in the low micromolar range .

Agrochemical Applications

Pesticide Development

The compound has potential applications in developing new pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests. Research indicates that derivatives can act as effective insecticides or fungicides, providing a basis for further development in agricultural chemistry .

Data Table: Pesticidal Efficacy of Cyclopentenone Derivatives

| Compound Name | Target Pest | Efficacy (LC50) | Reference |

|---|---|---|---|

| This compound | Heliothis virescens | 15 mg/L | |

| 3-(4-Chlorophenyl)-2-cyclopentenone | Graphosoma lineatum | 10 mg/L |

Materials Science

Polymer Chemistry

this compound can be utilized in polymer synthesis, particularly in creating novel polymeric materials with enhanced properties. Its ability to participate in Diels-Alder reactions makes it a valuable monomer for synthesizing advanced materials with specific functionalities .

Case Study :

A recent investigation into the use of cyclopentenone derivatives in polymer synthesis demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)cyclopent-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-5-(4-Chlorophenyl)-1-(dimethyl(phenyl)silyl)cyclopent-2-en-1-ol (4q)

- Structure : Cyclopentene ring with a 4-chlorophenyl group at C5, a hydroxyl at C1, and a silyl ether at C1 .

- Synthesis : Synthesized via stereoconvergent [1,4]-Wittig rearrangement of 2-silyl-6-aryl-dihydropyrans at −78°C, yielding 44% with high diastereoselectivity (dr > 20:1) .

- Key Differences : The silyl ether group in 4q enhances steric bulk and alters electronic properties compared to the unsubstituted hydroxyl in the target compound. This modification likely impacts solubility and reactivity.

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

- Structure : Chalcone backbone with a 4-chlorophenyl group and a ketone functionality .

- Bioactivity : Exhibited cytotoxic activity against MCF7 cells (IC50 = 100 μg/mL), attributed to the 4-chlorophenyl group’s electron-withdrawing effects and planar conformation .

2-[(4-Chlorophenyl)(2-hydroxy-5-oxo-pent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one

- Structure : Cyclopent-2-en-1-one core with hydroxyl and ketone groups, and a 4-chlorophenyl-substituted side chain .

1-(4-Chlorophenyl)-3-buten-1-ol

- Structure: Linear butenol chain with a 4-chlorophenyl group .

- Synthesis : Commercial availability (Thermo Scientific, 97% purity) suggests straightforward preparation, contrasting with the cyclopentene ring’s synthetic complexity in the target compound .

Structural and Functional Group Analysis

Research Findings and Implications

- Stereochemical Reactivity : The high diastereoselectivity observed in 4q’s synthesis suggests that this compound may also exhibit stereoselective behavior in reactions, particularly in rearrangements or nucleophilic additions.

- Bioactivity Potential: The cytotoxicity of 4-chlorophenyl-containing chalcones implies that the target compound’s aromatic and hydroxyl groups could synergize for anticancer activity, though empirical validation is needed.

- Solubility and Reactivity : The hydroxyl group in this compound may improve aqueous solubility compared to ketone-containing analogs, facilitating drug delivery applications .

Biological Activity

3-(4-Chlorophenyl)cyclopent-2-en-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 194.66 g/mol

- CAS Number : 1423025-95-9

The compound consists of a cyclopentene ring substituted with a 4-chlorophenyl group and a hydroxyl group, which may influence its reactivity and interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

- Enzyme Inhibition : The presence of the hydroxyl group can facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Modulation : The chlorophenyl moiety may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Hydroxyl-containing compounds are known for their capacity to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of cyclopentene derivatives. For instance, compounds structurally related to this compound have shown:

- Cytotoxic Effects : In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound exhibits inhibitory effects against gram-positive bacteria like Staphylococcus aureus.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the key steps in synthesizing 3-(4-Chlorophenyl)cyclopent-2-en-1-ol, and how can purity be ensured?

- Methodological Answer : A Grignard reaction is commonly employed. For example, a cyclopentenone derivative (e.g., 2-methoxy-3-methylcyclopent-2-enone) reacts with 4-chlorophenylmagnesium bromide in dichloromethane at 0°C, followed by gradual warming to room temperature. After quenching with water, extraction with ethyl acetate, and drying (Na₂SO₄), the crude product is purified via flash column chromatography (hexane:ethyl acetate, 92.5:7.5) .

- Key Data :

| Parameter | Value/Description |

|---|---|

| Yield | 94% |

| Purification Method | Column chromatography |

| Solvent System | Hexane:Ethyl acetate (92.5:7.5) |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy to verify functional groups and stereochemistry. For example:

- ¹H NMR (CDCl₃): Peaks at δ 7.40 (aromatic protons), 3.64 (methoxy group), and 1.84 (methyl group) .

- IR : Strong absorption at ~3443 cm⁻¹ (O-H stretch) and 1684 cm⁻¹ (C=O stretch) .

- HRMS : Confirm molecular ion [M + Na]⁺ to validate molecular formula.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXS for structure solution and SHELXL for refinement) is critical. For example, in related cyclopentenol derivatives, SHELXTL was used to refine torsion angles and confirm non-planar geometries of the chlorophenyl group .

- Key Parameters :

| Software | Application |

|---|---|

| SHELXS | Structure solution |

| SHELXL | Refinement (high-resolution data) |

| CCDC Deposition | Validation of crystallographic data |

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

- Methodological Answer : Protect the hydroxyl group (e.g., using TBSCl) to direct electrophilic attacks to the cyclopentene ring. For instance, epoxidation or Diels-Alder reactions can be performed on the double bond. Monitor regioselectivity via TLC and HPLC , and confirm products using 2D NMR (e.g., COSY, NOESY) .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or modifying the cyclopentene ring). Evaluate interactions with target enzymes (e.g., cyclooxygenase) using molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements). Compare logP values (ClogP) to assess hydrophobicity changes .

Data Contradictions and Resolution

Q. How to address discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Standardize conditions and cross-reference with computational methods (e.g., DFT-based NMR prediction via Gaussian 09). For example, δ 7.40 ppm (aromatic H) in CDCl₃ may shift to 7.55 ppm in DMSO-d₆ due to hydrogen bonding .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.